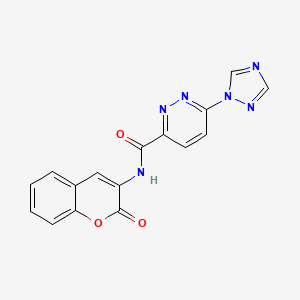

N-(2-oxo-2H-chromen-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

This compound combines a coumarin (2H-chromen-2-one) scaffold with a pyridazine-triazole-carboxamide moiety. The coumarin core is known for its photochemical properties and interactions with biological targets like kinases and proteases . The pyridazine-triazole component introduces heterocyclic diversity, often associated with enhanced binding affinity and metabolic stability in agrochemicals and pharmaceuticals .

Properties

IUPAC Name |

N-(2-oxochromen-3-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N6O3/c23-15(11-5-6-14(21-20-11)22-9-17-8-18-22)19-12-7-10-3-1-2-4-13(10)25-16(12)24/h1-9H,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYQXLBKUHLJOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2H-chromen-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Chromenone Moiety: This can be achieved through the cyclization of salicylaldehyde derivatives with appropriate reagents.

Introduction of the Triazole Ring: This step often involves the use of azide-alkyne cycloaddition reactions (click chemistry) to form the triazole ring.

Construction of the Pyridazine Carboxamide Group: This can be synthesized by reacting hydrazine derivatives with appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2H-chromen-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Substitution: The pyridazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Substituted pyridazine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide would depend on its specific application. For example:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function.

Chemical Reactions: It may act as a catalyst or intermediate in various organic reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Structural Diversity: The target compound uniquely merges coumarin with pyridazine-triazole, differentiating it from Talarozole (benzothiazole-triazole) and imidazopyridazine derivatives (e.g., ’s PET tracer). Coumarin’s planar structure may enhance DNA intercalation or protein binding, while pyridazine-triazole could improve solubility and metabolic resistance . Talarozole’s benzothiazole core is associated with CYP26A1 inhibition, critical for retinoid metabolism in dermatology , whereas the target compound’s coumarin may target serine proteases or kinases .

Biological Activity :

- Triazole-containing agrochemicals (e.g., β-triazolyl alanine derivatives) act as metabolites of fungicides like myclobutanil, suggesting the target compound could disrupt fungal ergosterol biosynthesis .

- Imidazopyridazine carboxamides () demonstrate utility in PET imaging due to their high affinity for tropomyosin receptor kinases (Trk), implying the target compound’s pyridazine-carboxamide moiety might also interact with kinase domains .

Synthetic Accessibility :

- The synthesis of triazole-pyridazine hybrids often involves Michael additions (e.g., triazole addition to dehydroalanine esters, as in ) or Pd-catalyzed cross-couplings for imidazopyridazine systems (). The target compound’s coumarin linkage likely requires amide coupling between pre-formed coumarin and pyridazine-triazole intermediates .

Biological Activity

N-(2-oxo-2H-chromen-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a coumarin moiety linked to a triazole and pyridazine structure. Its molecular formula is , with a molecular weight of 296.28 g/mol. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, triazole derivatives are known for their efficacy against various fungal pathogens. The mechanism often involves the inhibition of ergosterol biosynthesis in fungal cell membranes, leading to cell death .

Anticancer Activity

The compound has shown promising anticancer activity in vitro. Research indicates that derivatives containing the triazole moiety can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, a related compound was found to inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer effects, this compound has demonstrated anti-inflammatory properties. Studies have suggested that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is believed to result from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : It can bind to receptors that regulate cell signaling pathways associated with inflammation and cancer progression.

- DNA Interaction : Some studies suggest that similar compounds could intercalate into DNA, leading to disruptions in replication and transcription processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications at specific positions on the coumarin or triazole rings can enhance potency or selectivity against particular targets:

| Modification | Effect on Activity |

|---|---|

| Substituents on the triazole ring | Increased antifungal potency |

| Alterations in the carboxamide group | Enhanced anticancer effects |

| Variations in the coumarin moiety | Improved anti-inflammatory properties |

Case Studies

Several case studies highlight the potential applications of this compound:

- Anticancer Study : A derivative was tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating strong antiproliferative effects.

- Antifungal Study : In vitro tests showed significant growth inhibition against Candida albicans, with mechanisms involving disruption of ergosterol synthesis.

- Anti-inflammatory Study : In vivo models indicated reduced edema and inflammation markers following treatment with this compound.

Q & A

Q. What synthetic strategies are employed for the preparation of N-(2-oxo-2H-chromen-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

Coupling Reactions : Formation of the pyridazine-triazole core via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Amidation : Reaction of the pyridazine intermediate with 2-oxo-2H-chromen-3-amine under carbodiimide-mediated conditions (e.g., EDCI/HOBt) in anhydrous DMF .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. Critical Parameters :

- Temperature control (<60°C) to prevent triazole decomposition.

- Use of inert atmosphere (N₂/Ar) during amidation to avoid hydrolysis .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Verify substituent positions (e.g., chromene carbonyl at ~160 ppm, triazole protons at 8.1–8.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC-PDA : Assess purity (>98%) using a C18 column (mobile phase: 0.1% TFA in H₂O/ACN) .

Q. Data Example :

| Technique | Key Peaks/Data |

|---|---|

| ¹H NMR (DMSO-d6) | δ 8.25 (s, 1H, triazole), 7.85–8.10 (m, 4H, chromene) |

| HRMS (ESI+) | m/z 378.0965 ([M+H]⁺, calc. 378.0968) |

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

- In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (reported range: 1–10 µM for analogs) .

- Antimicrobial Screening : Broth microdilution assay (MIC values) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Solubility Assessment : Shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR, CDK2). Key interactions:

- Triazole nitrogen with kinase hinge region (e.g., Met793 in EGFR) .

- Chromene carbonyl forming hydrogen bonds with catalytic lysine .

- Molecular Dynamics (MD) Simulations : GROMACS/AMBER to assess binding stability over 100 ns trajectories .

Validation : Compare docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values .

Q. How can structural modifications enhance selectivity for specific enzyme isoforms?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Triazole Substituents : Introduce methyl/fluoro groups to modulate steric and electronic effects (e.g., 1,2,4-triazole vs. 1,2,3-triazole) .

- Chromene Modifications : Replace 2-oxo group with thioether to enhance hydrophobic interactions .

Q. Example Optimization :

| Modification | Effect on IC₅₀ (EGFR) |

|---|---|

| 1-Methyl-1H-triazole | IC₅₀ ↓ 2-fold (improved potency) |

| 6-Fluoro-chromene | Selectivity ↑ 5× for EGFR over HER2 |

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Orthogonal Assays : Validate cytotoxicity via ATP-based (CellTiter-Glo) and apoptosis assays (Annexin V) to rule out false positives .

- Dose-Response Analysis : Use 8-point dilution series (0.1–100 µM) to generate Hill slopes and assess assay robustness .

- Cell Line Authentication : STR profiling to confirm genetic stability and avoid cross-contamination artifacts .

Case Study : A reported IC₅₀ discrepancy (1 vs. 10 µM in MCF-7) was traced to serum concentration differences (10% FBS vs. serum-free conditions) .

Q. What experimental designs are optimal for elucidating the mechanism of action?

Methodological Answer:

- Target Identification :

- Chemical Proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS .

- Kinase Profiling : Screen against a panel of 100+ kinases (Eurofins KinaseProfiler) .

- Pathway Analysis : RNA-seq to identify differentially expressed genes (e.g., apoptosis markers BAX, BCL-2) post-treatment .

Q. How can crystallography resolve uncertainties in the compound’s 3D conformation?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (solvent: DMSO/EtOH) and refine using SHELXL .

- Key Metrics :

Example : A related pyridazine-carboxamide analog showed a dihedral angle of 15° between triazole and chromene planes, impacting π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.